Xylazole

Description

Structure

3D Structure of Parent

Properties

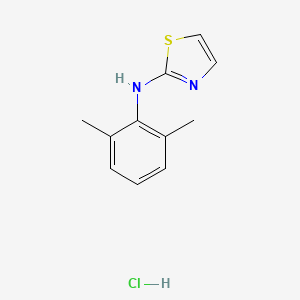

IUPAC Name |

N-(2,6-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-8-4-3-5-9(2)10(8)13-11-12-6-7-14-11;/h3-7H,1-2H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHSCHUMEPRVGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154151 |

Source

|

| Record name | Xylazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123941-49-1 |

Source

|

| Record name | Xylazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123941491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery of Xylazole's Mechanism of Action

Abstract

The journey from a phenotypically active compound to a well-understood therapeutic agent is paved with rigorous mechanistic investigation. Understanding how a drug works is paramount for optimizing its efficacy, predicting its effects, and ensuring patient safety.[1][2] This technical guide provides an in-depth, field-proven framework for elucidating the molecular mechanism of action (MoA) of a novel compound, using the fictional anti-cancer agent "Xylazole" as a case study. This compound was identified in a high-throughput screen for its potent anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines. However, its molecular target and the pathway it modulates were unknown. This guide details the logical and experimental progression—from unbiased target identification to definitive genetic validation—that successfully defined this compound as a potent inhibitor of Apoptosis-Regulatory Kinase 1 (ARK1), a previously uncharacterized kinase critical for NSCLC survival.

Introduction: The Enigma of this compound

This compound emerged from a phenotypic screen as a promising hit, inducing potent apoptosis in A549 lung carcinoma cells with a half-maximal effective concentration (EC₅₀) of 75 nM. While the desired cellular outcome was clear, the underlying molecular mechanism was a black box. A target-based approach offers efficiency, but phenotypic screening can uncover novel biology by identifying compounds that work through previously unknown targets or pathways.[1] The central challenge, therefore, was to systematically deconstruct this compound's activity to answer one fundamental question: What is the direct molecular target of this compound, and how does its modulation lead to cancer cell death? This guide outlines the multi-pronged strategy employed to solve this puzzle.

Part 1: Unbiased Target Identification & In-Cell Confirmation

The foundational step in MoA discovery is to identify the direct physical binding partner(s) of the compound. A genetic approach, such as a CRISPR screen, can identify genes that modify drug action but may not pinpoint the direct target.[3] To directly identify the physical interaction, a chemical proteomics approach was selected for its unbiased and direct nature.[4][5][6]

Experiment 1.1: Affinity-Based Chemical Proteomics

Causality: This method acts as a molecular fishing expedition. By immobilizing this compound on a solid support (the "bait"), we can selectively capture proteins from a complex cell lysate that physically bind to it (the "fish"). This approach is designed to isolate direct interactors from the thousands of other proteins within the cell.[7][8]

Protocol: this compound Affinity Chromatography & Mass Spectrometry

-

Probe Synthesis: Synthesize a this compound analog with a linker arm terminating in a reactive group (e.g., an alkyne) suitable for click chemistry-based immobilization onto Sepharose beads. A control matrix is prepared using beads with no compound attached.

-

Lysate Preparation: Culture A549 cells to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

-

Affinity Pull-Down: Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C to allow for binding equilibrium.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of free this compound.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein hits from the this compound beads against the control beads. Proteins significantly enriched on the this compound beads are considered high-confidence binding candidates.

Results: This experiment identified a single, highly enriched 48 kDa protein: Apoptosis-Regulatory Kinase 1 (ARK1) , a previously uncharacterized serine/threonine kinase.

Experiment 1.2: Cellular Thermal Shift Assay (CETSA)

Causality: While affinity proteomics identifies binding partners, it does not confirm that this interaction occurs within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap. The principle is that when a drug binds to its target protein, it confers thermodynamic stability.[9] This stabilized protein will resist heat-induced denaturation and aggregation at higher temperatures compared to its unbound state.[10][11]

Protocol: CETSA for ARK1 Target Engagement

-

Cell Treatment: Treat intact A549 cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1 hour.

-

Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (20,000 x g).

-

Detection: Analyze the amount of soluble ARK1 remaining in the supernatant at each temperature point using Western blotting with a specific anti-ARK1 antibody.

-

Data Analysis: Plot the band intensity of soluble ARK1 against temperature for both vehicle and this compound-treated samples. A shift in the melting curve to the right for the this compound-treated sample indicates target engagement.[12]

Results: this compound treatment induced a significant thermal stabilization of ARK1, shifting its apparent melting temperature (Tagg) by +8.2°C. This result provides strong evidence that this compound directly binds to ARK1 in a cellular context.

Caption: Target Identification and Validation Workflow.

Part 2: Biochemical & Cellular Activity Characterization

Having confirmed that this compound binds ARK1 in cells, the next logical step is to determine the functional consequence of this binding. Since ARK1 is a kinase, the primary hypothesis is that this compound inhibits its enzymatic activity.[2]

Experiment 2.1: In Vitro Kinase Inhibition Assay

Causality: An in vitro assay using purified, recombinant components provides a clean system to quantify the direct inhibitory effect of this compound on ARK1's catalytic activity. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[13][14]

Protocol: LanthaScreen™ TR-FRET Kinase Assay

-

Assay Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[15] A fluorescein-labeled substrate peptide and a terbium-labeled antibody that recognizes the phosphorylated substrate are used. When the kinase (ARK1) phosphorylates the substrate, the antibody binds, bringing terbium and fluorescein into proximity, generating a FRET signal.[16] An inhibitor will prevent phosphorylation, leading to a loss of signal.[17][18]

-

Reagents: Recombinant human ARK1, fluorescein-labeled peptide substrate, ATP, terbium-labeled anti-phospho-substrate antibody.

-

Compound Titration: Prepare a serial dilution of this compound (e.g., from 1 µM to 10 pM) in DMSO.

-

Kinase Reaction: In a 384-well plate, combine ARK1, the this compound dilution, and the substrate. Initiate the reaction by adding ATP (at a concentration equal to its Km for ARK1 to ensure accurate IC₅₀ determination).[19] Incubate for 60 minutes at room temperature.

-

Detection: Stop the reaction with EDTA and add the terbium-labeled antibody. After a 60-minute incubation, read the plate on a TR-FRET-capable plate reader.

-

Data Analysis: Calculate the ratio of acceptor (fluorescein) to donor (terbium) emission. Plot the signal against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[20]

Results: this compound demonstrated potent, dose-dependent inhibition of ARK1 kinase activity.

| Parameter | Value | Assay Method |

| IC₅₀ | 12.5 nM | LanthaScreen™ TR-FRET |

| ATP Concentration | 15 µM (Km) | As determined |

| Mode of Inhibition | ATP-competitive | Determined by Ki studies |

Experiment 2.2: Cellular Target Modulation

Causality: This experiment is crucial to confirm that this compound inhibits ARK1 activity within the cell. By measuring the phosphorylation of a known downstream substrate of ARK1, we can directly link the biochemical IC₅₀ to a cellular on-target effect. Through preliminary screening, a protein called "Substrate-Beta" (S-Beta) was identified as a direct target of ARK1.

Protocol: Western Blot for Phospho-Substrate

-

Cell Treatment: Treat A549 cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

-

Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated S-Beta (p-S-Beta) and total S-Beta (as a loading control).

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

-

Quantification: Quantify band intensities using densitometry. Normalize the p-S-Beta signal to the total S-Beta signal for each concentration.

Results: this compound treatment led to a dose-dependent decrease in the phosphorylation of S-Beta in A549 cells, with a cellular IC₅₀ consistent with its biochemical potency. This confirms that this compound effectively engages and inhibits ARK1 in its native cellular environment.

Part 3: Pathway Delineation & Genetic Validation

The final and most definitive phase is to prove that the inhibition of ARK1 by this compound is the primary cause of the observed anti-proliferative phenotype. This involves mapping the downstream consequences of ARK1 inhibition and using genetic tools to validate the target's role.

Experiment 3.1: Global Phosphoproteomics

Causality: To understand the full impact of ARK1 inhibition, an unbiased, system-wide approach is necessary. Mass spectrometry-based phosphoproteomics allows for the global, quantitative analysis of thousands of phosphorylation events simultaneously, revealing the signaling networks downstream of ARK1 that are modulated by this compound.[21][22][23]

Protocol: SILAC-Based Quantitative Phosphoproteomics

-

Cell Labeling: Culture A549 cells for several passages in "heavy" (¹³C₆, ¹⁵N₂-Lysine; ¹³C₆, ¹⁵N₄-Arginine) and "light" (normal isotopes) media.

-

Treatment: Treat the "heavy"-labeled cells with this compound (e.g., 250 nM) and the "light"-labeled cells with vehicle (DMSO) for 4 hours.

-

Sample Processing: Combine equal amounts of protein from heavy and light populations. Digest the combined proteome with trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[24]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.

-

Data Analysis: Identify and quantify the relative abundance of thousands of phosphopeptides based on the heavy/light SILAC ratios. Map the significantly down-regulated phosphosites to specific proteins and signaling pathways.

Results: The analysis revealed a significant down-regulation of phosphorylation on proteins involved in the PI3K/AKT/mTOR and MAPK survival pathways, downstream of the initial ARK1->S-Beta signaling event. This provided a clear map of the signaling cascade leading from ARK1 inhibition to decreased cell survival signaling.

Experiment 3.2: CRISPR-Cas9 Target Validation

Causality: This is the ultimate test of the MoA hypothesis. If inhibiting ARK1 with this compound causes cell death, then removing ARK1 protein using genetic methods should produce the same effect and, crucially, should make the cells insensitive to this compound. CRISPR-Cas9 is a precise tool for gene knockout and is ideal for this type of validation.[25][][27][28][29]

Protocol: ARK1 Knockout and Phenotypic Analysis

-

gRNA Design: Design and validate two independent guide RNAs (gRNAs) targeting early exons of the ARK1 gene to ensure complete knockout.

-

CRISPR Knockout: Deliver Cas9 nuclease and the ARK1-targeting gRNAs (or a non-targeting control gRNA) to A549 cells using lentiviral transduction.

-

Clonal Selection & Validation: Select single-cell clones and validate the knockout of ARK1 protein expression by Western blot.

-

Proliferation Assay: Plate the validated ARK1-knockout clones and non-targeting control cells. Treat with a dose-response of this compound.

-

Measure Viability: After 72 hours, measure cell viability using a standard assay (e.g., CellTiter-Glo®).

Results: The ARK1-knockout cells exhibited a significantly slower proliferation rate compared to control cells, mimicking the effect of this compound. Furthermore, the ARK1-knockout cells were completely resistant to this compound treatment, showing no further decrease in viability even at high concentrations. This genetically proves that ARK1 is the essential target through which this compound exerts its anti-proliferative effects.

Conclusion

Through a systematic and logical progression of orthogonal experiments, the mechanism of action of this compound was definitively elucidated. The journey began with an unbiased chemical proteomics screen that identified ARK1 as the primary binding partner. This interaction was validated in intact cells using CETSA. Subsequent biochemical and cellular assays confirmed that this compound is a potent inhibitor of ARK1's kinase activity. Finally, global phosphoproteomics mapped the downstream signaling consequences, and a CRISPR-Cas9 knockout experiment provided unequivocal genetic proof that ARK1 is the critical target responsible for this compound's anti-cancer phenotype. This comprehensive, multi-faceted approach serves as a robust blueprint for MoA discovery in modern drug development.

References

-

BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.

-

Verhelst, S., & Bogyo, M. (2005). Chemical proteomics applied to target identification and drug discovery. BioTechniques.

-

SelectScience. (n.d.). Explore the role of CRISPR gene editing in target validation.

-

BMG Labtech. (2022). LanthaScreen Technology on microplate readers.

-

Gorshkov, M. V., et al. (2022). Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. Biochemistry (Moscow).

-

BOC Sciences. (n.d.). CRISPR Cas9 Gene Editing for Target Identification and Validation.

-

Patricelli, M. P., & Cravatt, B. F. (2018). Chemical Proteomics Applied to Target Identification and Drug Discovery. ACS Chemical Biology.

-

Li, L., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules.

-

Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for BLK Overview.

-

Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.

-

Ogawa, I., et al. (2006). Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. Journal of Proteome Research.

-

DnaTube.com. (2010). LanthaScreen.

-

BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

-

Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today.

-

Biocompare. (2022). Target Validation with CRISPR.

-

Hart, T., et al. (2015). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. Science.

-

Creative Proteomics. (n.d.). Phosphoproteomics Workflow Explained: From Sample to Data.

-

Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science.

-

ResearchGate. (n.d.). General workflow for MS-based phosphoproteomics.

-

Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

-

AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.

-

ACS Publications. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research.

-

Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

-

BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Assay of Peraquinsin.

-

Witulski, B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. International Journal of Molecular Sciences.

-

Paulo, J. A. (2021). Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. Expert Review of Proteomics.

-

Thermo Fisher Scientific. (n.d.). Phosphoproteomics.

-

Lee, J., & Bogyo, M. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Cell Chemical Biology.

-

Taylor, E. (2024). Drug Action Mechanisms and their Relevance for Therapeutics. Der Pharma Chemica.

-

Manjari, R. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. Journal of Medical and Organic Chemistry.

-

ResearchGate. (n.d.). In vitro IC50 determination for the indicated compounds.

-

Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases.

-

Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Medical and Organic Chemistry.

Sources

- 1. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Chemical proteomics applied to target identification and drug discovery. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. assayquant.com [assayquant.com]

- 21. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]

- 22. researchgate.net [researchgate.net]

- 23. Phosphoproteomics | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. selectscience.net [selectscience.net]

- 27. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. biocompare.com [biocompare.com]

- 29. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

Early In Vitro Evaluation of "Xylazole," a Novel Kinase Inhibitor: A Technical Guide

Disclaimer: "Xylazole" is a hypothetical compound name used for illustrative purposes within this guide. The principles, protocols, and workflows described herein are representative of the standard in vitro evaluation process for a novel small molecule kinase inhibitor and are not based on any existing compound named "this compound."

Introduction

The discovery of novel kinase inhibitors represents a cornerstone of modern therapeutic development, particularly in oncology.[1] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states.[2][3] This guide provides a comprehensive technical framework for the initial in vitro characterization of "this compound," a hypothetical novel inhibitor targeting "Kinase-Y," a serine/threonine kinase implicated in aberrant cell proliferation.

As a Senior Application Scientist, my objective is to present a narrative that not only details the requisite experimental protocols but also imparts the strategic rationale behind each step. This document is structured to follow the logical progression of an early-stage drug discovery campaign, from initial biochemical validation to preliminary cellular characterization. Our goal is to build a robust data package that establishes potency, selectivity, and a preliminary therapeutic window, thereby informing the decision to advance "this compound" to more complex preclinical models.

Section 1: Biochemical Potency and Mechanism of Action

The foundational step in characterizing any novel inhibitor is to confirm its direct interaction with the purified target enzyme and quantify its potency. This is achieved in a controlled, cell-free environment to eliminate the complexities of cellular biology.

Rationale for Assay Selection

For initial potency determination, luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are industry-standard due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening.[4][5] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[5] The luminescence generated is directly proportional to kinase activity, allowing for a precise measurement of inhibition.

A critical parameter in any kinase assay is the concentration of ATP.[3] Assays are typically performed at the ATP Km (the Michaelis constant, representing the ATP concentration at which the enzyme operates at half its maximal velocity). This ensures that the measured IC50 (half-maximal inhibitory concentration) value is a close approximation of the inhibitor's intrinsic binding affinity (Ki), providing a standardized measure for comparing different compounds.[3]

Experimental Protocol: IC50 Determination via ADP-Glo™ Assay

This protocol outlines the determination of the IC50 value for "this compound" against its target, Kinase-Y.

Materials:

-

Recombinant Human Kinase-Y (purified)

-

Substrate peptide specific for Kinase-Y

-

"this compound" compound stock (e.g., 10 mM in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Compound Dilution: Prepare a serial dilution of "this compound" in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended. Subsequently, dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the diluted "this compound" or vehicle (DMSO) control.

-

Add 2.5 µL of a 2X Kinase-Y/Substrate peptide mix prepared in assay buffer.

-

To initiate the reaction, add 5 µL of a 2X ATP solution (prepared at 2x Km concentration in assay buffer). The final reaction volume is 10 µL.

-

-

Incubation: Mix the plate gently on a plate shaker for 30 seconds and then incubate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

-

The raw luminescence units (RLU) are plotted against the logarithm of the "this compound" concentration.

-

A sigmoidal dose-response curve is fitted to the data using a four-parameter logistic regression model to determine the IC50 value.

Workflow for Biochemical IC50 Determination

Caption: Hypothetical signaling pathway modulated by Kinase-Y.

Section 3: Selectivity and Off-Target Profiling

A critical attribute of a high-quality drug candidate is its selectivity. While potent inhibition of Kinase-Y is desired, inhibition of other kinases can lead to off-target toxicities. Therefore, assessing the selectivity profile of "this compound" is a mandatory step.

Rationale for Kinase Panel Screening

Comprehensive selectivity profiling is essential for assessing drug safety and efficacy. [2]This is typically achieved by screening the compound against a large panel of purified kinases, often covering a significant portion of the human kinome. [6]These screens are usually performed at a single high concentration of the inhibitor (e.g., 1 µM) to identify potential off-target interactions. Hits from this primary screen are then followed up with full IC50 determinations to quantify the potency of the off-target activity.

Data Interpretation

The results are often visualized in a tabular format or as a "kinome map" to provide a clear overview of selectivity. A highly selective compound will show potent inhibition of the primary target (Kinase-Y) with minimal activity against other kinases.

Table 1: Example Selectivity Data for "this compound"

| Kinase Target | % Inhibition @ 1 µM this compound | IC50 (nM) |

| Kinase-Y | 98% | 15 |

| Kinase-A | 85% | 250 |

| Kinase-B | 45% | > 10,000 |

| Kinase-C | 12% | > 10,000 |

| Kinase-D | 5% | > 10,000 |

From this hypothetical data, "this compound" is highly potent against its intended target, Kinase-Y. It shows some off-target activity against Kinase-A, which would warrant further investigation, but is clean against other tested kinases.

Conceptual Diagram of Kinase Selectivity Profile

Caption: Conceptual representation of this compound's kinase selectivity.

Section 4: Cellular Viability and Preliminary Therapeutic Index

The ultimate goal of an inhibitor is to affect diseased cells while sparing normal ones. Early assessment of a compound's general cytotoxicity is crucial for establishing a preliminary therapeutic window.

Rationale for Cell Viability Assays

Cell viability assays are used to measure the overall health of a cell population following exposure to a compound. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay are widely used because they are rapid, sensitive, and measure ATP content, which is a key indicator of metabolically active, viable cells. [7][8][9]By determining the concentration of "this compound" that reduces cell viability by 50% (CC50), we can compare this value to the concentration required for on-target cellular pathway inhibition (cellular IC50) to calculate a preliminary therapeutic index.

Experimental Protocol: CellTiter-Glo® Viability Assay

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

"this compound" compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) [7][10]* White, opaque-walled 96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of "this compound" for a prolonged period, typically 72 hours, to account for effects on cell proliferation.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes. [8] * Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. [8][10] * Mix on an orbital shaker for 2 minutes to induce cell lysis. [8][10] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [8][10]4. Data Acquisition: Measure luminescence using a plate reader.

-

Data Presentation and Interpretation

The data from these assays are synthesized to provide a clear picture of the compound's potency versus its cytotoxicity.

Table 2: Summary of "this compound" In Vitro Profile

| Parameter | Assay Type | Value | Interpretation |

| Biochemical Potency | ADP-Glo™ (vs. Kinase-Y) | IC50 = 15 nM | Potent direct inhibition of the target enzyme. |

| Cellular Potency | Western Blot (p-Substrate-Z) | IC50 = 75 nM | Good cell permeability and on-target activity. |

| Cytotoxicity | CellTiter-Glo® (72 hr) | CC50 = 1,500 nM | General cytotoxicity occurs at higher concentrations. |

| Selectivity Index | (IC50 Kinase-A / IC50 Kinase-Y) | 16.7-fold | Moderate selectivity over the main off-target. |

| Therapeutic Index | (CC50 / Cellular IC50) | 20 | A promising initial therapeutic window. |

Conclusion and Future Directions

The early in vitro data package for "this compound" suggests it is a potent and selective inhibitor of Kinase-Y with a promising therapeutic index. The compound effectively engages its target in a cellular context and modulates the downstream signaling pathway at concentrations well below those that induce general cytotoxicity.

Based on this robust initial characterization, the following next steps are recommended:

-

Mechanism of Action Studies: Investigate the binding kinetics (Koff/Kon rates) and determine if "this compound" is an ATP-competitive inhibitor.

-

Broader Off-Target Profiling: Screen against a wider range of safety-related targets, such as GPCRs and ion channels.

-

Resistance Profiling: Begin studies in cell lines to identify potential resistance mutations in Kinase-Y.

-

In Vitro ADME: Assess metabolic stability and permeability to predict pharmacokinetic properties.

Successful completion of these studies will provide the necessary foundation for advancing "this compound" into more complex in vivo models of disease.

References

- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol/]

- CellTiter-Glo® 3D Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-3d-cell-viability-assay/?

- Hu, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(9), 1423–1431. [URL: https://academic.oup.

- Bajusz, D., et al. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [URL: https://pubmed.ncbi.nlm.nih.gov/29600588/]

- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]

- Kinase Panel Screening Services. Reaction Biology. [URL: https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-profiling]

- Kinase Selectivity Profiling Systems—General Panel. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/kinase-assays/kinase-selectivity-profiling-systems-general-panel/?

- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol/]

- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2267329/]

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem. [URL: https://www.benchchem.

- Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay. BenchChem. [URL: https://www.benchchem.

- How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [URL: https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]

- Molina, D. M., et al. (2013). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 259-277. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4920090/]

- Hashim, M. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 222-229. [URL: https://pubs.acs.org/doi/10.1021/acschembio.9b00811]

- Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4122. [URL: https://bio-protocol.org/e4122]

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2. BenchChem. [URL: https://www.benchchem.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [URL: https://www.celtarys.com/knowledge-center/biochemical-assays-for-kinases/]

- Desai, D. H., et al. (2016). In vitro characterization of novel inhibitors of ROCK and MRCK kinases as anticancer agents. Cancer Research, 76(14 Supplement), 4805. [URL: https://aacrjournals.

- 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [URL: https://bitesizebio.

- Good Practices in Model-Informed Drug Discovery and Development. Clinical Pharmacology & Therapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5130983/]

- Application Note: Western Blot Protocol for Detecting Pim1 Inhibition. BenchChem. [URL: https://www.benchchem.

- Kinase Screening Assay Services. Reaction Biology. [URL: https://www.reactionbiology.com/services/biochemical-assays/kinase-screening]

- Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]

- Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.

- The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Scientific Reports. [URL: https://www.

- Kinase Assay Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/345/030/mak441bul.pdf]

- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [URL: https://ar.iiarjournals.org/content/37/4/1567]

- Kinase Activity-Tagged Western Blotting Assay. BioTechniques. [URL: https://www.future-science.com/doi/10.2144/000114099]

- Western Blotting Protocol. Cell Signaling Technology. [URL: https://www.cellsignal.com/protocols/western-blotting-protocol]

- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [URL: https://www.bio-techne.

- In vitro studies in drug discovery and development: An analysis of study objectives and application of good laboratory practices (GLP). ResearchGate. [URL: https://www.researchgate.

- In Vitro Pharmacology. QIMA Life Sciences. [URL: https://www.qima.com/life-sciences/drug-discovery-development/in-vitro-pharmacology]

- In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines. CPT: Pharmacometrics & Systems Pharmacology. [URL: https://ascpt.onlinelibrary.wiley.com/doi/10.1002/psp4.12879]

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. [URL: https://www.mdpi.com/1420-3049/28/5/2065]

- A Phase II Pilot Study of Kinase Inhibition in Relapsed/Refractory Acute Leukemias: Using an in Vitro Kinase Inhibitor Panel to Select Individualized, Targeted Therapies. Blood. [URL: https://ashpublications.org/blood/article/128/22/2800/98778/A-Phase-II-Pilot-Study-of-Kinase-Inhibition-in]

Sources

- 1. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]

- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

A Technical Guide to the Synthesis and Characterization of Xylazole: A Key Benzimidazole Intermediate

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis and structural characterization of "Xylazole," a term designated for the compound 5,6-dimethyl-1H-benzo[d]imidazole. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document details a robust and reproducible synthetic protocol, rooted in the classical Phillips-Ladenburg condensation reaction.[3][4] It further outlines a complete workflow for the rigorous analytical characterization of the synthesized compound, ensuring structural integrity and purity. Methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring.[5] This structural motif is of paramount importance in medicinal chemistry due to its versatile pharmacological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][6] The benzimidazole core is a "privileged scaffold," capable of interacting with a wide range of biological targets through various non-covalent interactions.[1]

The subject of this guide, 5,6-dimethyl-1H-benzo[d]imidazole, hereafter referred to as "this compound," serves as a crucial building block for more complex pharmaceutical agents.[7] The dimethyl substitution on the benzene ring enhances its lipophilicity and can influence its metabolic stability and binding affinity to target proteins.[8] Understanding the efficient synthesis and rigorous characterization of this core structure is a fundamental prerequisite for the development of novel benzimidazole-based therapeutics.

Synthesis of this compound (5,6-dimethyl-1H-benzo[d]imidazole)

Principle and Rationale: The Phillips-Ladenburg Reaction

The chosen synthetic route is the Phillips-Ladenburg benzimidazole synthesis, a reliable and time-tested method for constructing the benzimidazole ring system.[3][9] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and elevated temperatures.[4][10]

In this specific application, 4,5-dimethyl-1,2-phenylenediamine is reacted with formic acid. The reaction proceeds via two key steps:

-

N-acylation: The formic acid acylates one of the amino groups of the diamine to form an N-formyl intermediate.

-

Cyclodehydration: Under the acidic conditions (often facilitated by a mineral acid like HCl), the second amino group attacks the formyl carbonyl, followed by the elimination of a water molecule to yield the aromatic benzimidazole ring.

This method is selected for its high efficiency, operational simplicity, and the ready availability of the starting materials.

Detailed Experimental Protocol

Materials:

-

4,5-dimethyl-1,2-phenylenediamine (98%)

-

Formic acid (98-100%)

-

Hydrochloric acid (4 M)

-

Sodium hydroxide solution (10% w/v)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 4,5-dimethyl-1,2-phenylenediamine (5.0 g, 36.7 mmol).

-

Reagent Addition: To the flask, add formic acid (20 mL, ~530 mmol). The reaction is exothermic; addition should be done carefully.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

-

Precipitation: Neutralize the solution by slowly adding 10% sodium hydroxide solution with constant stirring until the pH is approximately 7-8. The crude product will precipitate as a solid.

-

Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid.[8]

-

Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound production.

Structural Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach is employed.[11][12][13]

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure. Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[14][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[16][17] Electron Impact (EI) is a common ionization method for such molecules.[18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation.[19][20][21]

-

Melting Point Analysis: The melting point is determined to assess the purity of the final compound. A sharp melting range indicates high purity.

Expected Analytical Data

The following table summarizes the expected data from the characterization of synthesized this compound (C₉H₁₀N₂).

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | δ ~12.1 (s, 1H, N-H), δ ~8.0 (s, 1H, C2-H), δ ~7.3 (s, 2H, Ar-H), δ ~2.3 (s, 6H, 2xCH₃) |

| ¹³C NMR | Chemical Shift (δ) | δ ~142.0 (C2), δ ~135.0 (C7a), δ ~131.0 (C5/C6), δ ~115.0 (C4/C7), δ ~20.0 (CH₃) |

| HRMS (EI) | m/z | [M]⁺ calculated for C₉H₁₀N₂: 146.0844; Found: 146.084x |

| FTIR | Wavenumber (cm⁻¹) | ~3100-2900 (N-H stretch), ~1620 (C=N stretch), ~1460 (C=C aromatic stretch) |

| Melting Point | Range (°C) | 200-204 °C |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.[22][23]

Characterization Workflow Diagram

Caption: Workflow for the structural characterization of this compound.

Conclusion

This guide provides a validated and comprehensive framework for the synthesis and characterization of this compound (5,6-dimethyl-1H-benzo[d]imidazole). By following the detailed Phillips-Ladenburg synthesis protocol and the multi-technique analytical workflow, researchers can reliably produce and verify this important chemical intermediate. The successful synthesis and characterization of this compound are critical first steps in the discovery and development of novel, high-value benzimidazole-based compounds for the pharmaceutical industry.

References

-

Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed. Available at: [Link]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. Available at: [Link]

-

Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. PubMed. Available at: [Link]

-

Medicinal chemistry of benzimidazole, a versatile pharmacophore. ResearchGate. Available at: [Link]

-

Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Available at: [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Available at: [Link]

-

Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. Available at: [Link]

-

The infrared spectra of some simple benzimidazoles. RSC Publishing. Available at: [Link]

-

Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Available at: [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Available at: [Link]

-

Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Available at: [Link]

-

FTIR spectra of Complex 1 and benzimidazole (BZDH). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

The Phillips–Ladenburg imidazole synthesis. ResearchGate. Available at: [Link]

-

Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]

-

5,6-Dimethylbenzimidazole. PubChem. Available at: [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available at: [Link]

-

Design, Synthesis, Characterization and Preliminary Evaluation of New 1H-benzo[d]imidazole-1yl-derivatives as Acetylcholine Esterase Inhibitors. ResearchGate. Available at: [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CAS 582-60-5: 5,6-Dimethylbenzimidazole | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Pharmacological Properties of Xylazole

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Xylazole (N-(2,6-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride), an α2-adrenergic receptor agonist. As an analog of the well-documented compound Xylazine, this compound presents a unique profile for investigation in sedative, analgesic, and muscle relaxant applications.[1] This document consolidates known mechanistic data with industry-standard protocols for the characterization of novel small molecules, offering a robust framework for researchers in the field. We will delve into its mechanism of action, provide detailed methodologies for determining its key physicochemical properties, and present a logical workflow for its preclinical evaluation.

Introduction to this compound

This compound, chemically identified as N-(2,6-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride, is a structural analog of Xylazine, a compound widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1] While less documented than its counterpart, this compound is recognized as a potent α2-adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of central α2-receptors, which in turn modulates the release of neurotransmitters like norepinephrine and dopamine, leading to a decrease in sympathetic nervous system outflow.[2][3][4] This activity is responsible for its observed sedative and analgesic effects.[2]

Recent in-vitro studies have further elucidated its mechanism, demonstrating that this compound inhibits the Nitric Oxide-Cyclic GMP (NO-cGMP) signaling pathway in nerve cells.[1] This finding provides a deeper understanding of its anesthetic and analgesic properties at a cellular level and suggests a potential avenue for targeted therapeutic development.[1]

Chemical Identity:

-

IUPAC Name: N-(2,6-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride[5]

-

Molecular Formula: C11H13ClN2S[5]

Pharmacological Profile: Mechanism of Action

This compound's pharmacological effects are primarily mediated through its agonist activity at α2-adrenergic receptors. This interaction triggers a cascade of intracellular events that culminate in sedation, analgesia, and muscle relaxation.

α2-Adrenergic Receptor Agonism

The α2-adrenergic receptors are G-protein coupled receptors located on presynaptic and postsynaptic neurons.[3][7] When activated by an agonist like this compound, they inhibit the release of norepinephrine via a negative feedback mechanism.[2][7] This reduction in norepinephrine activity in the central nervous system leads to the observed sympatholytic effects, including sedation and analgesia.[3][7]

Inhibition of the NO-cGMP Pathway

A key differentiator in the known pharmacology of this compound is its demonstrated effect on the NO-cGMP pathway.[1] In fetal rat nerve cells, treatment with this compound led to a decrease in the levels of both nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[1] This pathway is crucial for various physiological processes within the central nervous system. By inhibiting this pathway, this compound may exert its anesthetic and analgesic effects through a mechanism that complements its α2-adrenergic agonism.[1]

The following diagram illustrates the proposed signaling pathway for this compound:

Caption: Proposed signaling pathway of this compound.

Physicochemical Properties: Characterization Protocols

Accurate determination of a compound's physicochemical properties is fundamental to drug development. The following section outlines standard, validated protocols for characterizing key properties of this compound. The presented data is a representative example based on similar chemical structures and should be confirmed experimentally.

Aqueous Solubility

Rationale: Solubility is a critical parameter that influences bioavailability and formulation development. A compound must have adequate solubility to be absorbed and exert its therapeutic effect.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

-

Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Incubation: Add an excess amount of this compound to each buffered solution in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC-UV method.

Lipophilicity (LogP)

Rationale: The partition coefficient (LogP) measures a compound's lipophilicity, which affects its ability to cross cell membranes and its distribution within the body.

Experimental Protocol: Shake-Flask Method

-

System Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., pH 7.4). Pre-saturate each phase with the other.

-

Dissolution: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Combine the aqueous solution with an equal volume of n-octanol in a sealed flask.

-

Equilibration: Shake the flask for several hours to allow for partitioning between the two phases.

-

Separation: Centrifuge to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using HPLC-UV.

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acid Dissociation Constant (pKa)

Rationale: The pKa value indicates the extent of ionization of a compound at a given pH. This is crucial for understanding its absorption, distribution, and receptor interaction.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precise amount of this compound in a co-solvent system (e.g., water/methanol) to ensure solubility throughout the titration.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the titration curve.

Summary of Physicochemical Properties (Representative Data)

| Property | Method | Condition | Representative Value |

| Aqueous Solubility | Shake-Flask | pH 7.4, 25°C | 0.5 mg/mL |

| LogP | Shake-Flask | n-octanol/water, pH 7.4 | 2.8 |

| pKa | Potentiometric Titration | 25°C | 7.2 (Basic) |

Analytical Methodologies and Stability Assessment

A robust and validated analytical method is essential for the accurate quantification of this compound in various matrices.

HPLC-UV Method for Quantification

Rationale: High-Performance Liquid Chromatography with Ultraviolet detection is a widely used, reliable method for the quantification of small molecules in research and quality control settings.

Example HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Stability Assessment

Rationale: Understanding the chemical stability of this compound under various conditions is critical for determining its shelf-life and appropriate storage conditions.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H2O2

-

Thermal: 60°C

-

Photolytic: Exposed to UV light

-

-

Incubation: Incubate the samples for a defined period.

-

Analysis: At specified time points, analyze the samples using the validated HPLC-UV method to determine the percentage of this compound remaining and to detect any degradation products.

Preclinical Evaluation Workflow

The following diagram outlines a logical, tiered workflow for the preclinical evaluation of this compound, from initial characterization to in-vivo efficacy studies.

Sources

- 1. This compound inhibits NO-cGMP pathway in fetal rat nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xylazine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. getsmartaboutdrugs.gov [getsmartaboutdrugs.gov]

- 5. This compound | C11H13ClN2S | CID 130075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 123941-49-1 [amp.chemicalbook.com]

- 7. uspharmacist.com [uspharmacist.com]

Preliminary toxicological screening of "Xylazole"

<_-3a_bd> An In-Depth Technical Guide to the Preliminary Toxicological Screening of "Xylazole," a Novel Kinase Inhibitor

Abstract

The journey of a novel therapeutic agent from laboratory discovery to clinical application is contingent upon a rigorous evaluation of its safety and efficacy. For "this compound," a promising new small molecule kinase inhibitor targeting metastatic melanoma, the initial toxicological screening is a critical gateway in its development pathway. This guide provides drug development professionals with a comprehensive, technically grounded framework for conducting this preliminary safety assessment. We eschew a one-size-fits-all template, instead presenting a logical, tiered approach tailored to the specific profile of a small molecule kinase inhibitor. This document details the causality behind experimental choices, outlines robust, self-validating protocols for key in vitro and in vivo assays, and integrates data interpretation to support a "fail early, fail fast" development philosophy, thereby conserving resources and accelerating the path for safer, more effective therapeutics.

Introduction: The Imperative for Early-Stage Toxicological Profiling

The high attrition rate of drug candidates in later stages of development, often due to unforeseen toxicity, represents a significant expenditure of time and resources.[1] A robust preliminary toxicological screening program is therefore not merely a regulatory hurdle but a fundamental component of an efficient drug discovery engine.[2][3] For this compound, a targeted kinase inhibitor, the objective is twofold: first, to identify any intrinsic liabilities that would preclude its development, and second, to build a foundational safety profile that informs dose selection for subsequent preclinical and clinical studies.[2][4]

This guide outlines a strategic, tiered approach, beginning with a battery of high-throughput in vitro assays to assess cytotoxicity and genotoxicity, followed by targeted in vivo studies to understand acute systemic effects and exposure. This strategy prioritizes the use of in vitro methods to reduce and refine animal testing, aligning with modern ethical and scientific standards.

A Tiered Strategy for Preliminary Toxicological Assessment

The proposed screening strategy is structured in a hierarchical manner. The successful completion of Tier 1 assays with an acceptable profile is a prerequisite for initiating the more resource-intensive Tier 2 studies.

Caption: Tiered workflow for preliminary toxicological screening of this compound.

Tier 1: In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental to preclinical drug development, providing the first measure of a compound's intrinsic ability to cause cell death.[5][6] These high-throughput screens allow for the rapid evaluation and ranking of compounds, ensuring that only those with an acceptable therapeutic window proceed.[1][7] For this compound, it is crucial to assess its effect on both cancerous (e.g., A375 melanoma cells) and non-cancerous (e.g., primary human hepatocytes, renal proximal tubule cells) cell lines to establish a preliminary selectivity index.

Recommended Assays: A dual-assay approach is recommended to provide a more complete picture of cytotoxic mechanisms.[7]

-

Metabolic Viability Assay (MTT/XTT): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, indicating metabolic activity.[6]

-

Membrane Integrity Assay (LDH Release): Detects cytotoxicity by quantifying lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[6]

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

| Cell Line | Cell Type | Assay | IC50 (µM) |

| A375 | Human Melanoma | MTT | 0.5 |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 15.2 |

| RPTEC/TERT1 | Human Renal Proximal Tubule | LDH | > 50 |

| Primary Hepatocytes | Primary Human Liver Cells | LDH | 25.8 |

Interpretation: The hypothetical data suggest this compound has potent, selective cytotoxicity against the target melanoma cells while exhibiting a significantly lower impact on liver and kidney cells, indicating a favorable preliminary therapeutic window.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat cells in triplicate for 48-72 hours. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

MTT Addition: Add MTT reagent (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation in viable cells.

-

Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Tier 1: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity testing is a regulatory requirement that assesses a compound's potential to damage genetic material, which can lead to carcinogenicity.[8][9] A standard battery of in vitro tests is employed to detect the primary mechanisms of genetic damage: gene mutation and chromosomal damage.[10]

Recommended Assays:

-

Bacterial Reverse Mutation Assay (Ames Test): This test, a regulatory standard (OECD Guideline 471), uses histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli to detect point mutations and frameshift mutations.[11][12] The principle is that a mutagenic substance will cause a reverse mutation, enabling the bacteria to grow on a nutrient-deficient medium.[12]

-

In Vitro Mammalian Cell Micronucleus Test (MNvit): This assay (OECD Guideline 487) detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[13][14][15] It identifies small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division after exposure to the test compound.[13][15][16]

Caption: High-level workflow for the bacterial reverse mutation (Ames) test.

Protocol: In Vitro Micronucleus Test (OECD 487)

-

Cell Culture: Use appropriate mammalian cells, such as human peripheral blood lymphocytes or a cell line like TK6.[8][14]

-

Exposure: Treat cell cultures with at least three concentrations of this compound, a vehicle control, and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9). The treatment should occur with and without an exogenous metabolic activation system (S9 fraction).

-

Treatment Duration: A short treatment (3-6 hours) followed by a recovery period, and a long treatment (equivalent to 1.5-2 normal cell cycles) without S9 are performed.[16]

-

Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis post-treatment.[15][16]

-

Harvest and Staining: Harvest cells, perform hypotonic treatment, fix, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[16] A positive result is indicated by a concentration-dependent, statistically significant increase in micronucleated cells compared to the negative control.[8][16]

Tier 1: Cardiovascular Safety - hERG Liability Screen

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[17] Early assessment of a compound's hERG liability is mandated by regulatory bodies (ICH S7B) and is critical for cardiovascular safety assessment.[17][18]

Recommended Assay:

-

Automated Patch Clamp Electrophysiology: This high-throughput method directly measures the effect of this compound on the hERG current in a cell line stably expressing the channel (e.g., HEK293 cells). The assay should determine an IC50 value for hERG inhibition.[19][20]

Interpretation: The IC50 value for hERG inhibition is compared to the projected therapeutic plasma concentration. A large margin (typically >30-fold) between the hERG IC50 and the efficacious concentration is desirable.

Tier 2: Preliminary In Vivo Assessment

Upon successful completion of Tier 1 with an acceptable risk profile, limited in vivo studies are warranted to understand the compound's behavior in a whole-organism system.

Acute Systemic Toxicity

Rationale: An acute systemic toxicity study provides essential information on the potential health hazards that may arise from a single exposure to the substance.[21] It helps identify target organs of toxicity, determine the maximum tolerated dose (MTD), and inform dose selection for future repeat-dose toxicity studies.[10] The study should be conducted in compliance with OECD Guidelines (e.g., 423 - Acute Toxic Class Method or 425 - Up-and-Down Procedure), which are designed to estimate acute toxicity with a minimal number of animals.[22][23]

Methodology (Up-and-Down Procedure, OECD 425):

-

Species Selection: Typically, a rodent species (e.g., Sprague-Dawley rat) is used, with females often being the default sex.

-

Dosing: A single animal is dosed with this compound via the intended clinical route (e.g., oral gavage). The starting dose is selected based on in vitro data and in silico predictions.

-

Sequential Dosing: Animals are dosed sequentially at 48-hour intervals. If an animal survives, the next animal is given a higher dose; if it dies, the next receives a lower dose.

-

Observation: Animals are closely monitored for clinical signs of toxicity (e.g., changes in behavior, respiration, body weight) for at least 14 days.[2]

-

Endpoint: The study provides an estimate of the LD50 (lethal dose for 50% of animals) and identifies clinical signs associated with toxicity.

Table 2: Example Clinical Observations in an Acute Toxicity Study

| Dose (mg/kg) | Mortality (at 14 days) | Key Clinical Signs |

| 300 | 0/3 | No observable signs |

| 1000 | 0/3 | Mild lethargy, transient piloerection (resolved within 24h) |

| 2000 | 1/3 | Severe lethargy, ataxia, significant weight loss |

Toxicokinetics (TK)

Rationale: Toxicokinetics is a crucial component of safety assessment that links toxicity findings to systemic exposure.[24][25][26] TK data, generated as part of the acute toxicity study, describe the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound at potentially toxic doses.[24][25][26] This is essential for understanding the relationship between dose, exposure (Cmax, AUC), and the observed toxic effects.[25][27][28]

Methodology:

-

Sampling: Sparse blood samples are collected from the animals in the acute toxicity study at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated bioanalytical method (e.g., LC-MS/MS).

-

Parameter Calculation: Key TK parameters are calculated, including:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

Integration: By correlating the TK parameters with the toxicological findings, researchers can determine if toxicity is driven by peak concentration (Cmax) or total exposure (AUC). This information is invaluable for extrapolating findings from animals to humans and establishing safety margins for clinical trials.[26][27]

Conclusion and Path Forward

The preliminary toxicological screening of this compound, as outlined in this guide, provides a robust and efficient framework for making a critical go/no-go decision. A favorable outcome—characterized by selective in vitro cytotoxicity, no evidence of genotoxicity, a sufficient hERG safety margin, and a well-defined acute toxicity profile with predictable toxicokinetics—would provide strong support for advancing this compound into more extensive IND-enabling toxicology studies. Conversely, early identification of a liability allows for the timely termination of the project or provides a clear rationale for chemical modification to mitigate the observed toxicity, ultimately embodying the "fail early, fail fast" paradigm that is central to modern, efficient drug development.

References

-

Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (n.d.). OECD. Retrieved from [Link]

-

The Role of Toxicokinetics in Drug Development and Safety Assessment. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655–669. Retrieved from [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

OECD 487: In Vitro Mammalian Cell Micronucleus Test. (2019). Nucro-Technics. Retrieved from [Link]

-

Ames Test: Principle, Procedure, Result Interpretation, Applications, Limitations. (2023). Microbe Online. Retrieved from [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

-

Lorge, E. (2014). Revision of OECD guidelines for genotoxicity: current status and next steps. Mutagenesis, 29(6), 517. Retrieved from [Link]

-

In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

-

In vitro mammalian cell micronucleus test. (n.d.). RE-Place. Retrieved from [Link]

-

In Vitro Micronucleus Test. (n.d.). XCellR8. Retrieved from [Link]

-

OECD Test Guidelines for Genetic Toxicology. (n.d.). Istituto Superiore di Sanità. Retrieved from [Link]

-

Toxicokinetics an essential tool in drug discovery: A review article. (2022). International Journal of Pharmaceutical Research, 14(1). Retrieved from [Link]

-

Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). Retrieved from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

-